molecular formula C22H13N5O4 B14144260 3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one CAS No. 875006-56-7

3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one

Cat. No.: B14144260
CAS No.: 875006-56-7
M. Wt: 411.4 g/mol
InChI Key: MIPYQHAVFMYQEI-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one is a complex organic compound that features a benzimidazole moiety linked to a chromenone structure with an azo linkage to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one typically involves the condensation of chromen-2-one-3-carboxylates with o-phenylenediamine under microwave or conventional conditions . The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts such as polyphosphoric acid to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The azo linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, the benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The azo linkage may also play a role in the compound’s ability to act as a chromophore, absorbing and emitting light at specific wavelengths .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one is unique due to its combination of a benzimidazole moiety, a chromenone structure, and an azo linkage. This unique structure imparts specific chemical and physical properties, making it valuable in diverse applications ranging from organic synthesis to material science.

Properties

CAS No.

875006-56-7

Molecular Formula

C22H13N5O4

Molecular Weight

411.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-[(4-nitrophenyl)diazenyl]chromen-2-one

InChI

InChI=1S/C22H13N5O4/c28-22-17(21-23-18-3-1-2-4-19(18)24-21)12-13-11-15(7-10-20(13)31-22)26-25-14-5-8-16(9-6-14)27(29)30/h1-12H,(H,23,24)

InChI Key

MIPYQHAVFMYQEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)N=NC5=CC=C(C=C5)[N+](=O)[O-])OC3=O

Origin of Product

United States

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